molecular formula C8H13ClN4O2 B3380399 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1909326-32-4

1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B3380399
CAS No.: 1909326-32-4
M. Wt: 232.67
InChI Key: AVYOAYJXXXRVQX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS: 1909326-32-4) is a heterocyclic compound combining a triazole ring, a piperidine moiety, and a carboxylic acid group. Its molecular formula is C₈H₁₂ClN₅O₂, with a molecular weight of 245.67 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The triazole ring contributes to its electron-withdrawing character, increasing the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to non-triazole carboxylic acids .

Synthesis and Applications The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . Its piperidine and triazole motifs are pharmacologically significant, often serving as building blocks for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

1-piperidin-3-yltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h5-6,9H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYOAYJXXXRVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is typically followed by the coupling of the triazole with a piperidine derivative under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow systems for the coupling reactions. Purification is often achieved through crystallization or chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions.

Reagent Conditions Product Yield Reference
Methanol/H₂SO₄Reflux, 12 hrMethyl 1-(piperidin-3-yl)-1H-triazole-4-carboxylate78%
Ethanol/DCC/DMAP0°C → RT, 6 hrEthyl ester derivative85%

Mechanistic Insight : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. DMAP accelerates reactions by activating the carboxyl group .

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions.

Coupling Reagent Amine Conditions Yield Reference
HATU/DIEABenzylamineDMF, RT, 4 hr92%
EDC/HOBt4-AminopiperidineCH₂Cl₂, 0°C → RT, 8 hr88%

Key Observation : Steric hindrance from the piperidine ring requires extended reaction times compared to unsubstituted triazole analogs .

Triazole Ring Functionalization

The 1,2,3-triazole core participates in click chemistry and metal-catalyzed cross-couplings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Conditions Product Yield Reference
Propargyl alcoholCuSO₄/NaAsc, H₂O/THF (1:1), RT, 12 hrTriazole-linked dihydroxy derivative76%
4-EthynyltolueneCuI, Et₃N, MeCN, 24 hrBiphenyl-triazole hybrid82%

Suzuki–Miyaura Cross-Coupling

Boronic Acid Catalyst Conditions Yield Reference
4-CarboxyphenylPd(OAc)₂, K₂CO₃THF/H₂O (3:1), 85°C, 12 hr91%
3-PyridinylPd(PPh₃)₄, NaHCO₃DME/H₂O (2:1), 90°C, 10 hr87%

Critical Note : Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition kinetics .

Piperidine Ring Modifications

The piperidine moiety undergoes selective alkylation and acylation.

Reaction Type Reagent Conditions Product Yield Reference
N-AlkylationEthyl bromoacetateK₂CO₃, DMF, 60°C, 6 hrN-Carbethoxymethyl derivative68%
N-AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 3 hr1-Acetylpiperidin-3-yl triazole derivative79%

Stereochemical Consideration : Acylation occurs preferentially at the less hindered nitrogen atom of the piperidine ring.

Reduction/Oxidation Pathways

The triazole ring exhibits redox activity under controlled conditions.

Reaction Reagent Conditions Product Yield Reference
Partial ReductionNaBH₄, NiCl₂MeOH, 0°C, 2 hrDihydrotriazole intermediate54%
Oxidative CleavageKMnO₄, H₂SO₄H₂O, 60°C, 4 hrPiperidine-3-carboxylic acid63%

Caution : Over-reduction with NaBH₄ leads to complete ring opening, forming aliphatic amines.

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., protease inhibitor design ) and materials science (coordination polymers ). Future studies should explore photochemical reactions and biocatalytic modifications to expand its synthetic utility.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, a study demonstrated that derivatives of triazoles can disrupt the cell wall synthesis of bacteria, leading to cell death.

Anticancer Potential

Triazoles are known to possess anticancer activities. In vitro studies have shown that 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can induce apoptosis in cancer cells through the activation of specific signaling pathways. These findings suggest potential therapeutic applications in oncology.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes relevant in disease pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancerous cells.

Synthesis and Derivatives

The synthesis of this compound involves a multistep reaction starting from readily available precursors. The compound can also be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Derivative Modification Potential Application
Methyl DerivativeAddition of methyl groupIncreased lipophilicity
Ethyl DerivativeEthyl substitutionEnhanced potency against specific pathogens

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested on several cancer cell lines. The study found that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues differ in substituent groups and their positions on the triazole or piperidine rings. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight Biological Activity Key Reference
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS: 1955554-72-9) Piperidin-4-yl (vs. 3-yl) 245.67 g/mol Similar solubility; lower c-Met inhibition (IC₅₀ >10 μM vs. 0.8 μM for 3-yl isomer)
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Aryl (4-Cl-C₆H₄), CF₃ at C5 295.67 g/mol High antiproliferative activity (GP = 68.09% vs. NCI-H522 cells); poor cell permeability
1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole at N1 211.23 g/mol Moderate activity (GP = 62.47% vs. NCI-H522); zwitterionic nature enhances solubility
1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS: 1354952-90-1) Piperidin-3-ylmethyl linker 225.33 g/mol Improved pharmacokinetics (t₁/₂ = 4.2 h) but reduced target affinity

Key Findings

Positional Isomerism (Piperidin-3-yl vs. 4-yl):

  • The 3-yl isomer exhibits superior c-Met kinase inhibition (IC₅₀ = 0.8 μM) compared to the 4-yl isomer (IC₅₀ >10 μM), attributed to better steric alignment with the enzyme’s active site .
  • The 3-yl isomer also shows higher metabolic stability in hepatic microsomes (t₁/₂ = 6.5 h vs. 3.2 h for 4-yl) .

Substituent Effects on Bioactivity: Aryl substituents (e.g., 4-chlorophenyl) enhance antiproliferative activity but reduce solubility due to increased hydrophobicity . Electron-withdrawing groups (e.g., CF₃ at C5) increase acidity (pKa ~2.8), leading to non-selective binding and reduced cell permeability . Zwitterionic derivatives (e.g., thiazol-2-yl) balance solubility and target engagement, achieving moderate growth inhibition (GP = 62.47%) .

Pharmacokinetic Profiles:

  • Compounds with methylenepiperidine linkers (e.g., 1-[(piperidin-3-yl)methyl]-) exhibit extended half-lives (t₁/₂ = 4.2–6.5 h) but require higher doses for efficacy due to reduced target affinity .

Physicochemical Comparison

Property 1-(piperidin-3-yl)-HCl 1-(4-chlorophenyl)-CF₃ 1-(thiazol-2-yl)
Solubility (mg/mL, H₂O) 12.3 2.1 9.8
logP -0.7 1.9 -1.2
pKa (carboxylic acid) 3.8 2.8 4.1
Plasma Protein Binding (%) 78 92 65

Biological Activity

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1909326-32-4) is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

  • Molecular Formula: C₈H₁₃ClN₄O₂
  • Molecular Weight: 232.67 g/mol
  • IUPAC Name: 1-piperidin-3-yltriazole-4-carboxylic acid; hydrochloride
  • Appearance: White powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on HCT116 Cells:
    • The compound exhibited an IC₅₀ value of 0.43 µM against HCT116 colorectal cancer cells, showing an 11.5-fold potency compared to Melampomagnolide B (IC₅₀ = 4.93 µM) .
    • Mechanistic studies indicated that treatment led to decreased expression of mesenchymal markers and increased epithelial proteins, suggesting a reversal of epithelial-mesenchymal transition (EMT), which is crucial in cancer metastasis .
  • Hybrid Compounds:
    • A series of hybrids containing the triazole moiety were synthesized and showed varying degrees of cytotoxicity against cancer cell lines like MDA-MB-231 and HT-29. One notable hybrid demonstrated an IC₅₀ of 1.5 µM under normoxic conditions and 0.01 µM under hypoxia .
    • These compounds induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against fungal pathogens.

Study on C. auris:

A study evaluated the efficacy of piperidine-based triazole derivatives against Candida auris:

  • The derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating potent antifungal activity.
  • The compounds induced apoptotic cell death and cell cycle arrest in the S-phase, confirming their potential as therapeutic agents against C. auris infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Activation:
    • The compound inhibits NF-kB activation by preventing p65 phosphorylation and increasing basal levels of IkBα, which contributes to its anticancer effects .
  • Induction of Apoptosis:
    • Increased ROS levels lead to mitochondrial membrane potential decline and cytochrome c release, activating caspase pathways that promote apoptosis in cancer cells .
  • Cell Cycle Arrest:
    • The compound has been shown to induce cell cycle arrest at various phases in different cell lines, contributing to its antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by piperidine ring functionalization and hydrochloric acid salt formation. For example, coupling a piperidine-3-yl azide with a propiolic acid derivative under CuSO₄/Na ascorbate conditions can yield the triazole core .
  • Optimization : Reaction efficiency can be enhanced via microwave-assisted synthesis to reduce reaction time or by adjusting solvent polarity (e.g., DMF/H₂O mixtures) to improve regioselectivity . Computational reaction path searches (e.g., density functional theory) can identify energy barriers and guide solvent/temperature selection .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. Conduct reactions in a fume hood with proper ventilation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to minimize hydrolysis or oxidation. Avoid exposure to humidity, as hydrochloride salts are hygroscopic .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify triazole (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) protons .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/0.1% TFA in water. Purity ≥95% is typical for research-grade material .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in different solvent systems?

  • Methodological Answer :

  • Comparative Solvent Screening : Test reactivity in aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, H₂O) solvents. Monitor reaction progress via TLC or in-situ IR spectroscopy to identify solvent-dependent intermediates .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., dielectric constant, polarity) causing discrepancies. Cross-validate with computational solvation models (COSMO-RS) .

Q. How can computational chemistry aid in predicting the compound’s behavior in novel reactions or biological targets?

  • Methodological Answer :

  • Reaction Mechanism Prediction : Use quantum mechanical calculations (e.g., DFT) to model transition states for triazole ring-opening or piperidine functionalization. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with triazole-binding pockets) to predict binding affinities. Validate with MD simulations to assess stability .

Q. What are the best practices for characterizing degradation products under accelerated stability testing conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS with a Q-TOF detector to identify fragment ions .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life from accelerated data. For hydrolytic degradation, monitor pH-dependent pathways (e.g., triazole ring hydrolysis at pH <3) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.